molecular formula C33H59NO2 B14473116 Ethyl 4-(didodecylamino)benzoate CAS No. 65213-47-0

Ethyl 4-(didodecylamino)benzoate

Cat. No.: B14473116
CAS No.: 65213-47-0
M. Wt: 501.8 g/mol
InChI Key: DGOHIOBOCOOPIM-UHFFFAOYSA-N
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Description

Ethyl 4-(didodecylamino)benzoate is an organic compound with the molecular formula C33H59NO2 It is an ester derivative of benzoic acid, featuring a long alkyl chain attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(didodecylamino)benzoate typically involves the esterification of 4-(didodecylamino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified through distillation or recrystallization to obtain the pure product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and solvent recycling techniques can further optimize the process, making it more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(didodecylamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(didodecylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(didodecylamino)benzoate involves its interaction with lipid membranes due to its amphiphilic structure. The long alkyl chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of active pharmaceutical ingredients across biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(didodecylamino)benzoate is unique due to its long alkyl chains, which impart distinct amphiphilic properties. This makes it particularly useful in applications requiring interaction with lipid membranes, such as drug delivery and surfactant formulations. Its ability to undergo various chemical reactions also enhances its versatility in synthetic chemistry .

Properties

CAS No.

65213-47-0

Molecular Formula

C33H59NO2

Molecular Weight

501.8 g/mol

IUPAC Name

ethyl 4-(didodecylamino)benzoate

InChI

InChI=1S/C33H59NO2/c1-4-7-9-11-13-15-17-19-21-23-29-34(30-24-22-20-18-16-14-12-10-8-5-2)32-27-25-31(26-28-32)33(35)36-6-3/h25-28H,4-24,29-30H2,1-3H3

InChI Key

DGOHIOBOCOOPIM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)C1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

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